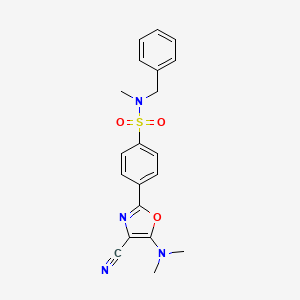

N-benzyl-4-(4-cyano-5-(dimethylamino)oxazol-2-yl)-N-methylbenzenesulfonamide

Description

N-benzyl-4-(4-cyano-5-(dimethylamino)oxazol-2-yl)-N-methylbenzenesulfonamide is a sulfonamide derivative featuring a substituted oxazole ring. Its structure combines a benzenesulfonamide core with a benzyl-methylamine substituent and a cyano-dimethylamino-oxazolyl moiety. However, detailed pharmacological or physicochemical studies specific to this compound are scarce in publicly available literature as of 2025.

Properties

IUPAC Name |

N-benzyl-4-[4-cyano-5-(dimethylamino)-1,3-oxazol-2-yl]-N-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O3S/c1-23(2)20-18(13-21)22-19(27-20)16-9-11-17(12-10-16)28(25,26)24(3)14-15-7-5-4-6-8-15/h4-12H,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMLXZQIYFFBUJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(N=C(O1)C2=CC=C(C=C2)S(=O)(=O)N(C)CC3=CC=CC=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-benzyl-4-(4-cyano-5-(dimethylamino)oxazol-2-yl)-N-methylbenzenesulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanism of action, and relevant case studies.

Molecular Structure and Synthesis

The molecular formula of this compound is C20H20N4O3S, with a molecular weight of approximately 396.46 g/mol. The compound features several functional groups, including a cyano group, an oxazole ring, and a sulfonamide group, which contribute to its biological properties.

The synthesis of this compound typically involves multiple steps:

- Formation of the oxazole ring.

- Introduction of the cyano group.

- Benzylation to attach the benzyl moiety.

- Final assembly into the target molecule.

Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry are employed to ensure the purity and identity of the synthesized compound .

The biological activity of this compound is believed to be mediated through its interaction with specific biological targets. The sulfonamide moiety is known for its role in enzyme inhibition, particularly in antibacterial applications. This compound may inhibit enzymes by binding non-covalently through interactions such as hydrogen bonding and π–π stacking with target proteins.

Antibacterial Properties

Sulfonamides have a well-documented history as antibacterial agents. This compound may exhibit similar properties due to its structural characteristics. Studies have shown that compounds containing sulfonamide groups can effectively inhibit bacterial growth by interfering with folic acid synthesis pathways .

Antitumor Activity

Recent research indicates that compounds with similar structures may possess antitumor activity. For instance, derivatives featuring the benzene sulfonamide moiety have been evaluated for their potential in cancer therapy, showing promising results in inhibiting tumor cell proliferation .

Case Studies

- Inhibition of γ-secretase : Research has demonstrated that certain sulfonamide derivatives can inhibit γ-secretase, an enzyme linked to Alzheimer's disease pathology. This inhibition leads to decreased production of amyloid β-peptide, suggesting potential therapeutic applications for neurodegenerative diseases .

- RET Kinase Inhibition : A related study focused on benzamide derivatives showed significant inhibition of RET kinase activity, which is implicated in various cancers. These findings highlight the potential for this compound as a lead compound for developing new cancer therapies .

Research Findings Summary

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on variations in the sulfonamide backbone, oxazole substituents, or benzyl-methylamine groups. Below is a comparative analysis with key examples from literature:

Table 1: Structural and Functional Comparison

*Calculated based on molecular formula.

†Direct studies on this compound are absent in the provided evidence.

Key Observations

Oxazole vs. Thiadiazole/Thiophene Analogues: The dimethylamino-cyano-oxazole group in the target compound contrasts with sulfur-containing heterocycles (e.g., thiadiazole in , thiophene in ). These substitutions influence electronic properties and binding affinity. Thiophene-containing analogs (e.g., ) may exhibit higher lipophilicity due to sulfur’s polarizability, whereas the dimethylamino group in the target compound could improve solubility.

Sulfonamide Backbone Variations: The benzyl-methylamine substituent in the target compound differs from simpler sulfonamides (e.g., 4-amino-N-(pyrazolyl)benzenesulfonamides in ). This substitution may reduce metabolic instability compared to primary amines.

Synthetic and Analytical Data :

- Intermediate compounds like 2-(benzo[d]oxazol-2-yl)-1-phenylvinyl benzoates highlight the utility of oxazole derivatives in multi-step syntheses. However, NMR data for the target compound (e.g., δ<sup>15</sup>N shifts) are unavailable, unlike benzooxazole intermediates (−131 ppm range in ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.